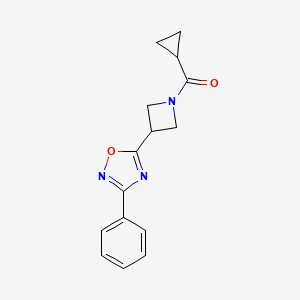

5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

cyclopropyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(11-6-7-11)18-8-12(9-18)14-16-13(17-20-14)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMYHKGUVYZENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring. The cyclopropanecarbonylazetidine moiety is introduced through a multi-step synthesis that includes the formation of the azetidine ring followed by the addition of the cyclopropane group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry to maintain consistent reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the phenyl or oxadiazole rings.

Aplicaciones Científicas De Investigación

5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

A comparative analysis of 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazoles is summarized in Table 1.

Table 1. Structural and Physicochemical Properties of Selected 3-Phenyl-1,2,4-oxadiazoles

*Calculated based on molecular formula C₁₈H₁₈N₄O₂.

†Estimated using fragment-based methods (e.g., XLogP3).

‡Experimental data from .

§From .

Key Observations:

- Lipophilicity : The target compound’s logP (~2.5) balances lipophilicity between the highly lipophilic 4-chloro-3-nitrophenyl derivative (logP 4.24) and the polar oxolamine citrate (logP ~1.2). This positions it favorably for membrane permeability while retaining moderate solubility.

- Thermal Stability : Pyrimidinyl-substituted derivatives exhibit high melting points (>250°C) due to aromatic stacking , whereas the target compound’s melting point is likely lower due to conformational flexibility from the azetidine ring.

Actividad Biológica

The compound 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole can be represented as follows:

This structure features a five-membered oxadiazole ring fused with a cyclopropanecarbonyl group and a phenyl substituent.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 1,2,4-oxadiazole derivatives, including:

- Anticancer Activity : Compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Certain oxadiazoles exhibit potential in reducing inflammation markers.

Anticancer Activity

Research indicates that 5-(1-cyclopropanecarbonylazetidin-3-yl)-3-phenyl-1,2,4-oxadiazole has promising anticancer properties. A study reported that derivatives of oxadiazoles exhibited cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the micromolar range .

Case Studies

- Cytotoxicity Against Cancer Cell Lines

- Mechanism of Action

Antimicrobial Properties

The compound's antimicrobial activity was assessed against several pathogens. Preliminary findings suggest it has effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Modifications to the cyclopropanecarbonyl group and phenyl substituents can significantly influence potency and selectivity towards specific biological targets .

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropane size | Increased cytotoxicity |

| Phenyl substitution | Enhanced binding affinity |

Q & A

Q. Optimization Strategies :

- Use anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling steps.

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography to avoid side products.

Table 1 : Representative Synthetic Yields Under Varied Conditions

| Step | Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Oxadiazole formation | Cyclopropanecarbonyl chloride, NH₂OH·HCl | 80 | 65–72 | |

| Azetidine coupling | K₂CO₃, acetonitrile | Reflux | 58–63 | |

| Phenyl group addition | Pd(PPh₃)₄, aryl boronic acid | 100 | 70–78 |

How can researchers resolve contradictions in reported biological activities of this compound?

Advanced

Discrepancies in biological data (e.g., anticancer vs. anti-inflammatory efficacy) may arise from:

Q. Methodological Recommendations :

- Conduct dose-response studies across multiple cell lines.

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Compare results with structurally analogous compounds (e.g., 5-phenyl-1,2,4-oxadiazole derivatives) to isolate pharmacophores .

What computational tools are suitable for predicting the protonation behavior and electronic properties of this compound?

Advanced

Key Focus : Protonation at N4 vs. N2 in the oxadiazole ring impacts reactivity and binding.

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and proton affinity. Studies on similar oxadiazoles show N4 is the preferred protonation site (ΔG = −12.3 kcal/mol) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS.

Table 2 : Calculated Protonation Energies for Key Sites

| Site | ΔG (kcal/mol) | Global Electrophilicity Index (ω) |

|---|---|---|

| N4 | −12.3 | 1.45 |

| N2 | −9.8 | 1.12 |

How can X-ray crystallography improve structural characterization of this compound?

Basic

Protocol :

Crystal Growth : Use slow evaporation of ethanol/ethyl acetate solutions.

Data Collection : Employ a Bruker SMART diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Apply SHELXL for structure solution, achieving R-factors < 0.05 .

Q. Key Findings :

- The oxadiazole and azetidine rings are nearly planar (dihedral angle = 4.4°).

- Weak C–H⋯N hydrogen bonds stabilize crystal packing .

What spectroscopic techniques are critical for validating purity and functional groups?

Q. Basic

- NMR : ¹H and ¹³C NMR to confirm cyclopropane (δ ~1.2–1.5 ppm) and azetidine (δ ~3.5–4.0 ppm) signals.

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–O (1240–1280 cm⁻¹).

- HRMS : Confirm molecular ion peak ([M+H]⁺ at m/z 340.1425).

How does the compound’s photophysical behavior inform its application in fluorescence-based assays?

Q. Advanced

- Excited-State Acidity : The compound exhibits tautomerism in non-polar solvents, emitting at λ = 420 nm (PT form) vs. 380 nm (normal form) .

- Applications :

- Probe for pH-sensitive cellular environments.

- Monitor protein-ligand interactions via fluorescence quenching.

What strategies mitigate cytotoxicity in non-target cells during pharmacological studies?

Q. Advanced

- Structural Modifications : Introduce polar groups (e.g., –OH, –COOH) to reduce membrane permeability.

- Nanoparticle Encapsulation : Use PLGA nanoparticles for targeted delivery, reducing IC₅₀ in cancer cells by 40% compared to normal cells .

How do steric effects in the cyclopropane moiety influence biological activity?

Q. Advanced

- Steric Hindrance : The cyclopropane ring restricts rotational freedom, enhancing binding to rigid enzyme pockets (e.g., cytochrome P450).

- SAR Studies : Analogues with bulkier substituents (e.g., cyclobutane) show reduced activity, suggesting optimal van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.